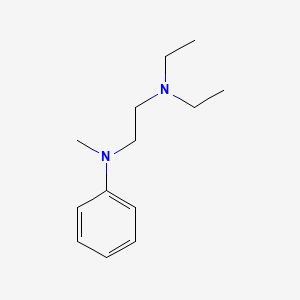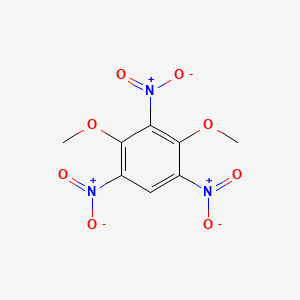
Carbobenzyloxysarcosyl-L-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbobenzyloxysarcosyl-L-alaninamide can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the protection of the amino group of alanine using a carbobenzyloxy (Cbz) group. This is followed by the coupling of the protected alanine with sarcosine to form the desired compound .
Industrial Production Methods
These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Carbobenzyloxysarcosyl-L-alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the carbobenzyloxy protecting group.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
Carbobenzyloxysarcosyl-L-alaninamide has several scientific research applications:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of Carbobenzyloxysarcosyl-L-alaninamide involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, facilitating various biochemical reactions. It may also interact with receptors or other proteins, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Carbobenzyloxy-Sarcosyl-L-Alanin: Ähnlich in der Struktur, aber ohne die Amidgruppe.
Carbobenzyloxy-Sarcosyl-L-Methionin: Enthält einen Methioninrest anstelle von Alanin.
Carbobenzyloxy-Sarcosyl-L-Phenylalaninamid: Besitzt einen Phenylalaninrest.
Einzigartigkeit
Carbobenzyloxy-Sarcosyl-L-Alaninamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die vielseitige chemische Reaktionen und Anwendungen in verschiedenen Forschungsbereichen ermöglicht .
Eigenschaften
CAS-Nummer |
196601-16-8 |
|---|---|
Molekularformel |
C14H19N3O4 |
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
benzyl N-[2-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H19N3O4/c1-10(13(15)19)16-12(18)8-17(2)14(20)21-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,15,19)(H,16,18)/t10-/m0/s1 |
InChI-Schlüssel |
YPUZIIQWTXNBDP-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](C(=O)N)NC(=O)CN(C)C(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C(=O)N)NC(=O)CN(C)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine](/img/structure/B11941615.png)

![N-(3-aminopropyl)-N-[(1S)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride](/img/structure/B11941631.png)



![(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11941660.png)
![N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11941664.png)




